2-Methylbenzaldehyde phenylhydrazone
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Overview
Description
2-Methylbenzaldehyde phenylhydrazone is an organic compound with the molecular formula C14H14N2. It is a derivative of 2-methylbenzaldehyde and phenylhydrazine, forming a hydrazone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylbenzaldehyde phenylhydrazone typically involves the condensation reaction between 2-methylbenzaldehyde and phenylhydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
2-Methylbenzaldehyde+Phenylhydrazine→2-Methylbenzaldehyde phenylhydrazone+Water
Industrial Production Methods: The use of continuous flow reactors and automated synthesis systems can enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Methylbenzaldehyde phenylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone back to the parent aldehyde and phenylhydrazine.
Substitution: The phenylhydrazone group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve electrophilic reagents like halogens or sulfonyl chlorides.
Major Products:
Oxidation: Formation of azines or other oxidized products.
Reduction: Regeneration of 2-methylbenzaldehyde and phenylhydrazine.
Substitution: Formation of substituted hydrazones with various functional groups.
Scientific Research Applications
2-Methylbenzaldehyde phenylhydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and other hydrazone derivatives.
Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methylbenzaldehyde phenylhydrazone involves the formation of a stable hydrazone linkage, which can interact with various molecular targets. The compound can undergo homolysis of the N-N and C-N bonds, leading to the formation of free radicals. These radicals can participate in further chemical reactions, contributing to the compound’s reactivity and potential biological activity .
Comparison with Similar Compounds
- Benzaldehyde phenylhydrazone
- 4-Methylbenzaldehyde phenylhydrazone
- 2-Naphthaldehyde phenylhydrazone
- 2-Thiophenecarboxaldehyde phenylhydrazone
Comparison: 2-Methylbenzaldehyde phenylhydrazone is unique due to the presence of the methyl group on the benzaldehyde ring, which can influence its reactivity and physical properties. Compared to benzaldehyde phenylhydrazone, the methyl group provides additional steric hindrance and electronic effects, potentially altering the compound’s behavior in chemical reactions .
Properties
CAS No. |
59473-50-6 |
---|---|
Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
N-[(E)-(2-methylphenyl)methylideneamino]aniline |
InChI |
InChI=1S/C14H14N2/c1-12-7-5-6-8-13(12)11-15-16-14-9-3-2-4-10-14/h2-11,16H,1H3/b15-11+ |
InChI Key |
UHDNVXKNEGVXBE-RVDMUPIBSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=CC=C1C=NNC2=CC=CC=C2 |
Origin of Product |
United States |
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